3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Description
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Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O2/c1-20-17-25(35)26(28(36)34(20)19-21-3-2-10-31-18-21)27(22-8-11-30-12-9-22)33-15-13-32(14-16-33)24-6-4-23(29)5-7-24/h2-12,17-18,27,35H,13-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRUBNGCDHIDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one , with the CAS number 897611-47-1, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 452.5 g/mol. Its structure features a complex arrangement that includes piperazine and pyridine moieties, which are known to influence biological activity significantly.
Antimicrobial Activity
Research indicates that derivatives of piperazine and pyridine compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that compounds with similar structures showed potent inhibitory effects against various bacterial strains, including Escherichia coli and Bacillus subtilis, suggesting potential applications in treating infections .
Anti-Tubercular Activity
Another study focused on the design and synthesis of similar piperazine derivatives for anti-tubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities to our target compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising efficacy against tuberculosis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitory assays have shown that related compounds can act on key enzymes involved in various metabolic pathways. For example, the inhibition of tyrosinase (an enzyme linked to melanin production) was observed with certain derivatives, highlighting the compound's versatility in targeting different biological systems .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Ion Channel Modulation : Some studies suggest that piperazine derivatives can modulate ion channels, influencing cellular excitability and signaling pathways.
- Enzyme Interaction : The presence of specific functional groups allows for interaction with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The structural components may facilitate binding to various receptors in the central nervous system or other tissues, potentially affecting neurotransmitter systems.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Efficacy : A study reported that a piperazine derivative demonstrated significant antimicrobial activity with an IC50 value of 0.39 μM against specific bacterial strains .
- Anti-Tubercular Screening : Another investigation revealed that certain analogs exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents .
- Inhibition Studies : In vitro assays indicated that certain piperazine-based compounds were effective inhibitors of enzymes like tyrosinase, with IC50 values ranging from 0.19 to 1.72 μM .
Data Tables
Here are some summarized findings regarding the biological activity of related compounds:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and pyridine rings serve as primary sites for nucleophilic substitution. The secondary amines in the piperazine ring are reactive toward alkylation or acylation under basic conditions.
For example, treatment with methyl iodide in ethanol yields N-methylpiperazine analogs , enhancing metabolic stability. Chlorination of the pyridinone ring using POCl₃ introduces electrophilic sites for further functionalization.
Condensation and Cyclization Reactions
The hydroxypyridinone moiety participates in condensation reactions, forming fused heterocycles or Schiff bases.
The hydroxypyridinone’s carbonyl group reacts with amines or aldehydes to form imines, useful in synthesizing bioactive hybrids . For instance, condensation with 4-fluorobenzaldehyde yields a Schiff base with potential antitumor activity .
Oxidation-Reduction Reactions
The hydroxypyridinone group undergoes oxidation, while the pyridine rings can be reduced.
Oxidation of the 4-hydroxy group to a ketone enhances electrophilicity, enabling nucleophilic attacks at C-4. Catalytic hydrogenation reduces pyridine rings, altering electronic properties for receptor binding .
Metal Chelation
The hydroxypyridinone acts as a bidentate ligand, coordinating with metal ions like Fe³⁺ or Al³⁺.
Chelation with Fe³⁺ improves solubility and bioavailability, relevant in designing metal-based therapeutics .
Esterification/Acylation
The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride):
This modification masks the polar hydroxyl group, improving blood-brain barrier penetration.
Methylation
Selective methylation of the hydroxypyridinone using dimethyl sulfate:
Methoxy derivatives exhibit increased metabolic stability.
Degradation Pathways
Under acidic (pH < 3) or alkaline (pH > 9) conditions, hydrolysis occurs at:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including:
- Piperazine-functionalization : Coupling 4-(4-fluorophenyl)piperazine with pyridinylmethyl intermediates via nucleophilic substitution or reductive amination .
- Pyridinone core assembly : Cyclization of substituted pyridines under acidic or basic conditions, followed by hydroxylation at the 4-position .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key challenges : Steric hindrance from the pyridin-3-ylmethyl group may reduce reaction yields, requiring optimized stoichiometry (e.g., 1.2 equivalents of pyridinylmethyl chloride) .
Q. How is the compound characterized for structural confirmation?
- Analytical techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-hydroxy resonance at δ 10.2 ppm; pyridin-3-ylmethyl protons at δ 4.8–5.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 504.23 calculated for C₂₉H₂₈FN₅O₂) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the piperazine and pyridinone moieties .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- First aid : Immediate rinsing with water for skin/eye exposure; medical consultation if ingested .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyridinone core assembly?
- Variables tested :
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
- Temperature : Elevated temperatures (80–100°C) reduce reaction time but may promote side reactions (e.g., over-hydroxylation) .
- Data-driven approach : Design of Experiments (DoE) to identify optimal conditions (e.g., 70°C, 0.5 eq ZnCl₂, 12-hour reaction) .
Q. How to resolve contradictions in reported pharmacological activity (e.g., analgesic vs. no activity)?
- Case study : In Sprague-Dawley rats, the compound showed 45% pain inhibition in hot-plate tests at 10 mg/kg, but no effect in CD-1 mice at the same dose .
- Analysis : Species-specific metabolic differences (e.g., CYP450 isoform expression) may alter bioavailability. Validate via pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. What computational models predict the compound’s receptor targets?
- Docking studies : The 4-fluorophenyl-piperazine moiety shows high affinity for serotonin (5-HT₁A) and dopamine D₂ receptors (binding energy: −9.2 kcal/mol) .
- Validation : Compare with in vitro receptor-binding assays (IC₅₀ values) to refine predictive algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
